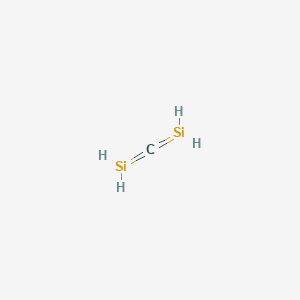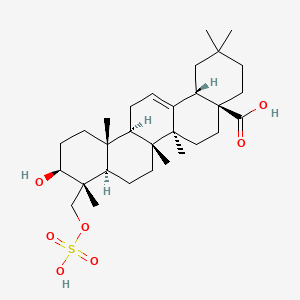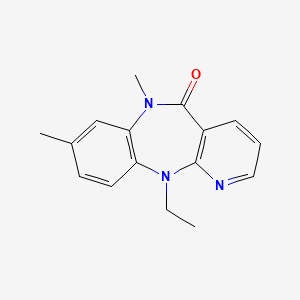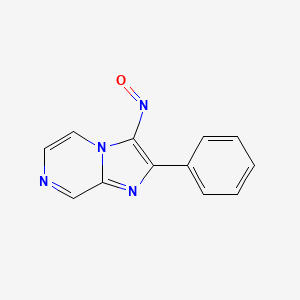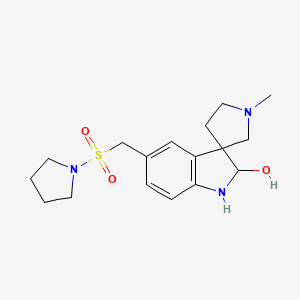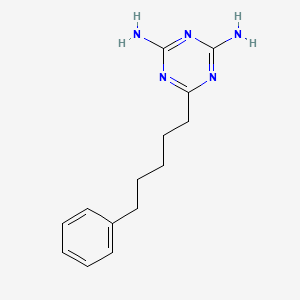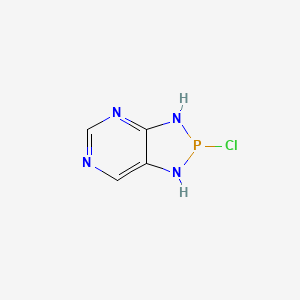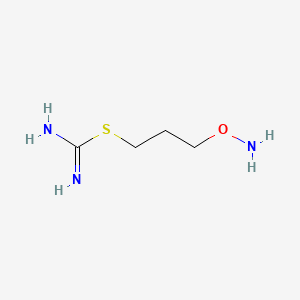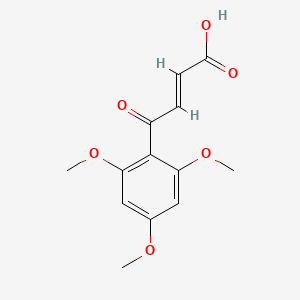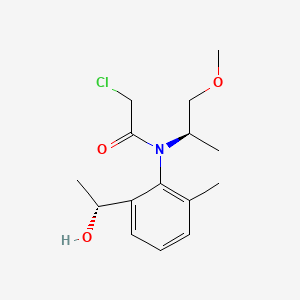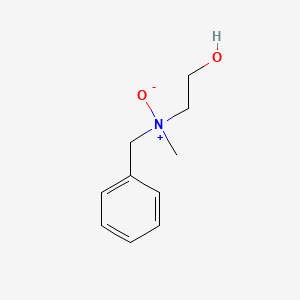
N-benzyl-2-hydroxy-N-methylethanamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-hydroxy-N-methylethanamine oxide is an organic compound with the molecular formula C10H15NO2 It is a derivative of ethanolamine, where the nitrogen atom is substituted with a benzyl group and a methyl group, and the oxygen atom is bonded to the nitrogen, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2-hydroxy-N-methylethanamine oxide can be synthesized through the oxidation of N-benzyl-N-methylethanamine. The oxidation process typically involves the use of hydrogen peroxide or other oxidizing agents under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the temperature is maintained at a moderate level to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of reactants into a flow reactor. The reactants, including N-benzyl-N-methylethanamine and an oxidizing agent, are mixed in the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated through distillation or other purification methods .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-hydroxy-N-methylethanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to N-benzyl-N-methylethanamine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of N-benzyl-N-methylethanamine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-benzyl-2-hydroxy-N-methylethanamine oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-hydroxy-N-methylethanamine oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-methylethanolamine: A related compound with similar functional groups but without the benzyl substitution.
N-benzyl-N-methylethanamine: The precursor to N-benzyl-2-hydroxy-N-methylethanamine oxide.
N-benzyl-2-chloro-N-methylethanamine: A similar compound with a chlorine substitution instead of the hydroxyl group.
Uniqueness
This compound is unique due to its N-oxide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
15831-63-7 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
N-benzyl-2-hydroxy-N-methylethanamine oxide |
InChI |
InChI=1S/C10H15NO2/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 |
InChI Key |
MJQPYETZBGKFSD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CCO)(CC1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


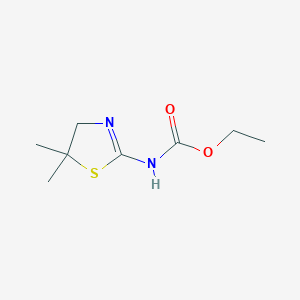
![[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
